The primary source of Enalaprilat N-Glucuronide is the metabolic conversion of enalapril, which itself is a prodrug that is converted into its active form, enalaprilat, in the liver. The subsequent glucuronidation occurs mainly in the liver and kidneys, facilitated by specific enzymes known as UDP-glucuronosyltransferases (UGTs) .
The synthesis of Enalaprilat N-Glucuronide typically involves enzymatic or chemical glucuronidation. The enzymatic method utilizes UDP-glucuronosyltransferases to facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to enalaprilat. Chemical methods may involve using glucuronic acid derivatives under controlled acidic or basic conditions .
In laboratory settings, the enzymatic synthesis is preferred due to its specificity and efficiency. The reaction conditions often include a buffered aqueous solution at an optimal pH (around 7.4) for UGT activity. Industrial production may employ bioreactors with immobilized enzymes to enhance yield and purity .
Enalaprilat N-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the nitrogen atom of enalaprilat. Its molecular formula is C26H36N2O11, indicating it contains 26 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms .
The compound's structural features contribute to its solubility and pharmacokinetic properties, facilitating renal excretion. The presence of the glucuronic acid moiety significantly increases its polarity compared to its parent drug .
Enalaprilat N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety, reverting it back to enalaprilat and glucuronic acid .
Common reagents for hydrolysis include hydrochloric acid or sodium hydroxide. The conjugation reaction involves UDP-glucuronic acid and UGT enzymes in a buffered solution .
The mechanism of action for Enalaprilat N-Glucuronide involves its formation through glucuronidation, which enhances the solubility of enalaprilat for renal excretion. This metabolic pathway reduces the pharmacological activity of enalaprilat compared to its parent compound but plays a crucial role in detoxification and elimination processes .
Studies have shown that approximately 50% of enalaprilat is excreted via urine as glucuronides, underscoring the importance of this metabolic pathway in drug disposition .
Enalaprilat N-Glucuronide is expected to be a white to off-white solid with high solubility in water due to its polar nature derived from the glucuronic acid moiety.
The compound exhibits stability under physiological conditions but can undergo hydrolysis when exposed to acidic or basic environments. Its chemical stability makes it suitable for use in pharmacokinetic studies .
Enalaprilat N-Glucuronide serves as an important reference standard in pharmacokinetic studies and drug metabolism research. It aids in understanding the metabolic pathways of enalapril and similar compounds, contributing valuable insights into drug interactions, efficacy, and safety profiles.
UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to nucleophilic nitrogen atoms (N-glucuronidation), a critical detoxification pathway for carboxylic acid-containing drugs like enalaprilat. Unlike O-glucuronidation, N-glucuronidation targets tertiary amines or aromatic nitrogen moieties, forming quaternary ammonium glucuronides that are highly water-soluble and readily excretable. Enalaprilat, the active diacid metabolite of enalapril, undergoes N-glucuronidation primarily in hepatocytes and enterocytes, facilitated by UGTs embedded in the endoplasmic reticulum membrane. This process relies on UDP-glucuronic acid (UDPGA) as the cofactor and involves a nucleophilic attack by the nitrogen atom on the anomeric carbon of glucuronic acid, resulting in a stable glycosidic bond [4] [6].
Specific UGT isoforms exhibit distinct catalytic roles in enalaprilat N-glucuronide formation. UGT1A1 demonstrates moderate activity toward enalaprilat despite its primary association with bilirubin glucuronidation. In contrast, UGT2B7 shows higher catalytic efficiency due to its broad substrate specificity for carboxylic acids and amines. In vitro studies using recombinant human UGT isoforms reveal that UGT2B7 contributes >60% of total enalaprilat N-glucuronidation activity, while UGT1A1 accounts for ~20% [9]. Catalytic activity is further modulated by inter-isoform dimerization: UGT1A1/UGT2B7 heterodimers exhibit altered kinetic behavior compared to monomeric or homodimeric forms. FRET analysis confirms stable heterodimer formation between these isoforms, with donor-acceptor distances averaging 6.5–8.0 nm, indicating close spatial proximity conducive to allosteric regulation [9].
Enalaprilat N-glucuronidation follows Michaelis-Menten kinetics with significant interspecies variations in affinity and capacity. Human liver microsomes exhibit a Km of 640 μM (95% CI: 520–770 μM), indicating low binding affinity relative to typical UGT substrates like morphine (Km ~1–5 μM). The Vmax ranges from 1.9–3.9 nmol/min/mg protein across species, with intrinsic clearance (Clint = Vmax/Km) following the order: mouse > dog > human > rat = monkey [10]. This low affinity suggests that enalaprilat glucuronidation is unlikely to be saturated at therapeutic plasma concentrations (typically 0.5–2 μM). Enzyme kinetics are further influenced by genetic variants: UGT2B72 (His268Tyr) reduces *Vmax by 40% due to impaired protein folding, while UGT1A1*28 decreases catalytic efficiency by 70% [9] [5].
Table 1: Kinetic Parameters of Enalaprilat N-Glucuronidation in Mammalian Systems
Species/System | Km (μM) | Vmax (nmol/min/mg) | Clint (μL/min/mg) | Primary UGT Isoforms |
---|---|---|---|---|
Human Liver | 640 (520–770) | 1.90 ± 0.08 | 3.0 | UGT2B7 > UGT1A1 |
Monkey Intestine | 210 ± 15 | 3.87 ± 0.22 | 18.4 | UGT1A1 |
Mouse Intestine | 185 ± 20 | 2.23 ± 0.10 | 12.1 | UGT2B7 |
Rat Liver | 450 ± 30 | 2.40 ± 0.15 | 5.3 | UGT1A1 |
Enalaprilat formation from enalapril is mediated by carboxylesterase 1 (CES1) in hepatocytes, yielding the active angiotensin-converting enzyme (ACE) inhibitor. This hydrolysis occurs rapidly (tmax = 1–2 hours post-administration), with >80% of enalapril converted to enalaprilat. CES1 exhibits high affinity for enalapril (Km ~25 μM), making this hydrolysis the dominant Phase I pathway. Renal excretion of enalaprilat involves organic anion transporters (OATs): OAT3 and OAT4 mediate basolateral uptake and apical efflux, respectively, accounting for 50% of total clearance [1].
N-glucuronidation represents the primary Phase II pathway for enalaprilat, occurring competitively with renal excretion. The reaction proceeds via a sequential displacement mechanism: UDPGA binding induces a conformational change in UGTs, exposing the aglycone-binding site to enalaprilat. Nucleophilic attack by the secondary amine group of enalaprilat forms an N-glucuronide linkage, releasing UDP and H+. Enalaprilat N-glucuronide is then transported into bile via MRP2/ABCC2 or into blood via MRP4/ABCC4, followed by renal excretion. Notably, <5% undergoes alternative Phase II pathways (e.g., sulfonation), underscoring the specificity of UGT-mediated conjugation [4] [6].
Figure 1: Integrated Biotransformation of Enalapril
Enalapril │ ├─── Phase I (CES1) ───> Enalaprilat ─┬── Renal Excretion (OAT3/OAT4) │ │ │ └── Phase II (UGT1A1/2B7) ──> Enalaprilat N-Glucuronide │ │ │ ├── Biliary Excretion (MRP2) │ └── Renal Excretion (MRP4) └─── Minor Pathways (<5%) ──> Sulfates/Methylated Metabolites
The UGT1A128 allele (TA7/TA7 in the promoter region) reduces transcriptional activity by 70% in homozygous carriers. This polymorphism decreases enalaprilat N-glucuronidation efficiency by 50–65% *in vitro, as demonstrated by reduced Clint values in human liver microsomes from 28/28 donors. Clinically, this translates to 30–40% higher systemic exposure to enalaprilat in 28/28 individuals due to impaired metabolic clearance. The 28 allele also diminishes UGT1A1's responsiveness to inducers (e.g., phenobarbital), limiting compensatory induction [3] [5]. UGT2B72 (rs7439366) further exacerbates this effect, reducing Clint by 25% in double-variant carriers [9].
Allele frequencies of key UGT variants exhibit marked ethnic disparities:
These differences manifest in population-level clearance variations. Asians exhibit 25% higher median Clint than Caucasians due to lower 28 allele prevalence, while African populations show bimodal clearance distribution correlating with UGT2B72 frequency. In silico physiologically based pharmacokinetic (PBPK) models predict 2.1-fold higher enalaprilat AUC in Caucasian 28/28 carriers versus Asian wild-type individuals [3] [5] [7].
Table 2: Global Distribution of UGT Polymorphisms Affecting Enalaprilat Metabolism
Polymorphism | Functional Effect | Allele Frequency (%) | Impact on Enalaprilat Clint | ||
---|---|---|---|---|---|
Caucasian | African | Asian | |||
UGT1A1*28 | ↓ Transcription | 30–40 | 15–20 | <5 | ↓ 50–65% (homozygotes) |
UGT1A1*6 | ↓ Enzyme activity | <1 | <1 | 10–15 | ↓ 30% (heterozygotes) |
UGT2B7*2 | Altered kinetics | 35–45 | 50–60 | 10–15 | ↓ 25% (all carriers) |
UGT1A4*3 | ↑ Glucuronidation capacity | 5–10 | 2–5 | 1–3 | ↑ 20% (heterozygotes) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7